8-Nitro-2'-deoxyguanosine
Descripción
Endogenous Sources of Reactive Oxygen and Nitrogen Species (ROS/RNS)
Cellular metabolism, while essential for life, paradoxically generates potentially harmful byproducts known as reactive oxygen species (ROS) and reactive nitrogen species (RNS). mdpi.comresearchgate.net
Reactive Oxygen Species (ROS): These are oxygen-derived free radicals produced as a normal consequence of the reduction of oxygen to water during cellular respiration. researchgate.net Key endogenous sources of ROS include:
Mitochondrial electron transport chain researchgate.net
Peroxisomal fatty acid metabolism researchgate.net
Cytochrome P450 enzymes researchgate.net
Phagocytic cells as part of the immune response researchgate.netencyclopedia.pub
Reactive Nitrogen Species (RNS): These are a group of nitric oxide-derived compounds. researchgate.net Nitric oxide (NO), a signaling molecule with diverse physiological roles, can react with other molecules, particularly ROS, to form a variety of RNS. researchgate.netoup.comwjgnet.com A primary reaction is the near diffusion-controlled reaction of nitric oxide with the superoxide (B77818) anion (O₂•−) to form peroxynitrite (ONOO−). encyclopedia.pubbiolog.de This highly reactive species is a potent oxidizing and nitrating agent. biolog.de Endogenous RNS generation is particularly prominent during inflammatory conditions where immune cells like macrophages produce large quantities of both NO and superoxide. mdpi.comencyclopedia.pub
Significance of RNS in DNA Modification
RNS, much like ROS, are strong oxidants that can react with and damage most biological macromolecules, including lipids, proteins, and DNA. mdpi.comresearchgate.net Their interaction with DNA can lead to modifications that, if not repaired, may result in mutations, genomic instability, and cellular apoptosis. mdpi.com The guanine (B1146940) base within the DNA structure is particularly susceptible to attack by RNS due to its low oxidation potential. oup.com
RNS can cause DNA damage through several mechanisms:
Direct Deamination: Species like nitrous anhydride (B1165640) (N₂O₃) can directly deaminate DNA bases. nih.gov
Nitration: Peroxynitrite and other nitrating species can add a nitro group (-NO₂) to nucleobases, forming nitrated adducts. mdpi.comnih.gov
Oxidation: RNS can also induce oxidative damage, leading to lesions such as 8-oxo-7,8-dihydro-2'-deoxyguanosine (8-oxo-dG). mdpi.com
These modifications disrupt the normal structure and function of DNA, implicating RNS in the pathology of various diseases, including cancer and chronic inflammatory conditions. mdpi.comnih.gov
Structure
2D Structure
3D Structure
Propiedades
Número CAS |
222557-00-8 |
|---|---|
Fórmula molecular |
C10H12N6O6 |
Peso molecular |
312.24 g/mol |
Nombre IUPAC |
2-amino-9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-8-nitro-1H-purin-6-one |
InChI |
InChI=1S/C10H12N6O6/c11-9-13-7-6(8(19)14-9)12-10(16(20)21)15(7)5-1-3(18)4(2-17)22-5/h3-5,17-18H,1-2H2,(H3,11,13,14,19)/t3-,4+,5+/m0/s1 |
Clave InChI |
BECVUBIJIDVYQQ-VPENINKCSA-N |
SMILES isomérico |
C1[C@@H]([C@H](O[C@H]1N2C3=C(C(=O)NC(=N3)N)N=C2[N+](=O)[O-])CO)O |
SMILES canónico |
C1C(C(OC1N2C3=C(C(=O)NC(=N3)N)N=C2[N+](=O)[O-])CO)O |
Origen del producto |
United States |
Overview of 8 Nitro 2 Deoxyguanosine As a Specific Dna Adduct
Comparison with Other Guanine Modifications (e.g., 8-oxo-2'-deoxyguanosine)
Guanine is the most easily oxidized of the DNA bases, making it a frequent target for both ROS and RNS. oup.commdpi.com This results in a variety of modified guanine adducts, with 8-oxo-2'-deoxyguanosine (8-oxo-dG) being one of the most extensively studied forms of oxidative DNA damage. mdpi.comnih.govtaylorandfrancis.com
| Feature | This compound (8-nitro-dG) | 8-oxo-2'-deoxyguanosine (8-oxo-dG) |
| Primary Inducing Species | Reactive Nitrogen Species (RNS), especially peroxynitrite. biolog.deresearchgate.net | Reactive Oxygen Species (ROS). mdpi.comnih.gov |
| Chemical Modification | Addition of a nitro group (-NO₂) at the C8 position of guanine. | Addition of an oxygen atom at the C8 position of guanine. taylorandfrancis.com |
| Formation Pathway | Nitration of the guanine base. mdpi.com | Oxidation of the guanine base. mdpi.com |
| Biological Significance | Marker of nitrative DNA damage, often associated with inflammation. mdpi.comoup.com | A major and well-studied marker of oxidative DNA damage. nih.govtaylorandfrancis.com |
| Stability in DNA | The glycosidic bond is relatively unstable, leading to depurination. oup.com | Generally more stable within the DNA helix compared to 8-nitro-dG. |
| Mutagenic Potential | Can lead to G to T transversions. | Known to cause G to T transversions due to mispairing with adenine (B156593). nih.gov |
While both 8-nitro-dG and 8-oxo-dG are formed at the same position on the guanine base and can be mutagenic, their formation points to different underlying chemical stresses. The presence of 8-oxo-dG is a general indicator of oxidative stress, whereas the detection of 8-nitro-dG specifically points to the involvement of RNS and nitrative stress. mdpi.com Interestingly, under inflammatory conditions, both types of lesions can be formed concurrently. mdpi.com
Molecular Consequences and Biological Impact of 8 Nitro 2 Deoxyguanosine
DNA Adduct Lability and Depurination
The formation of 8-Nitro-2'-deoxyguanosine (8-nitro-dG) in DNA introduces a significant point of instability within the double helix. This instability is primarily centered around the N-glycosidic bond, which links the 8-nitroguanine (B15626) base to the deoxyribose sugar backbone. The chemical properties of this adduct lead to its spontaneous removal from the DNA strand, a process with significant biological consequences.
The introduction of a nitro group at the C8 position of guanine (B1146940) dramatically alters the electronic properties of the purine (B94841) base, leading to the labilization of the N-glycosidic bond. oup.comnih.govqub.ac.uk This instability makes 8-nitro-dG a transient DNA lesion. oup.comnih.gov The sensitivity of this bond is a key characteristic of 8-nitro-dG, distinguishing it from other common oxidative DNA lesions like 8-oxo-7,8-dihydro-2'-deoxyguanosine (8-oxo-dG), whose glycosidic bond is significantly more stable. nih.govresearchgate.net The inherent instability of the 8-nitro-dG glycosidic bond has even posed challenges for researchers, making the chemical synthesis of oligodeoxynucleotides containing this lesion difficult. oup.comnih.govresearchgate.net To overcome this, more stable analogues, such as 8-nitro-2'-O-methylguanosine, have been synthesized to study its properties. oup.comnih.gov
The unstable nature of the glycosidic bond in 8-nitro-dG leads to its spontaneous cleavage under physiological conditions, a process known as depurination. nih.govmdpi.comresearchgate.net This results in the release of the free base, 8-nitroguanine, from the DNA backbone. nih.govqub.ac.uk The released 8-nitroguanine can be detected in bodily fluids such as urine, and its presence is considered a potential biomarker for nitrative DNA damage. oup.comresearchgate.net
Genotoxicity and Mutagenic Potential
The chemical instability of this compound and the subsequent formation of abasic sites contribute significantly to its genotoxicity. This DNA lesion is a potent source of mutations, primarily causing specific types of base substitutions that can alter the genetic code and potentially lead to carcinogenesis.
A primary mutagenic outcome of 8-nitro-dG is the induction of G→T transversion mutations. qub.ac.ukresearchgate.net This type of mutation involves the substitution of a purine base (guanine) for a pyrimidine (B1678525) base (thymine). Studies have shown that during DNA replication, DNA polymerases can preferentially incorporate deoxyadenosine (B7792050) (dA) opposite the 8-nitro-dG lesion. oup.comnih.gov This misincorporation of dA, which then pairs with thymine (B56734) (T) in the subsequent round of replication, results in a permanent G to T change in the DNA sequence. The formation of 8-nitro-dG is also associated with C→A transversions, which are mechanistically linked to the G→T substitution on the opposite strand. hilarispublisher.com
The mutagenicity of 8-nitro-dG stems from its ability to mispair with other nucleobases during DNA replication. While the lesion can still pair with cytosine (C), its preferred partner, there is a significant tendency for it to mispair with adenine (B156593) (A). oup.comnih.gov Research using a stable analogue, 8-nitro-2'-O-methylguanosine, has shown that DNA polymerase β exhibits a preference for inserting dA opposite the lesion over dC. oup.comnih.gov This mispairing is a direct cause of the observed G→T transversions. The conformation of the 8-nitroguanine base, which can adopt a syn conformation, is thought to facilitate this mispairing with adenine. nih.govresearchgate.net
The following table summarizes the observed nucleotide incorporation opposite 8-nitroguanine by different DNA polymerases:
| DNA Polymerase | Preferred Nucleotide Incorporation | Reference |
| DNA polymerase β | dA over dC (2:1 preference) | oup.comnih.gov |
| Avian myeloblastosis virus reverse transcriptase (AMV-RT) | Predominantly dC | oup.comnih.gov |
Perturbations in Cellular Processes
Effects on DNA Replication Fidelity and Translesion Synthesis
The presence of this compound (8-nitro-dG) in a DNA strand represents a significant challenge to the cellular replication machinery. This lesion is characterized by its chemical instability, particularly the lability of its N-glycosidic bond, which connects the 8-nitroguanine base to the deoxyribose sugar. researchgate.netoup.combiolog.de This instability can lead to the spontaneous release of the damaged base, 8-nitroguanine, creating an apurinic/apyrimidinic (AP) site in the DNA. oup.comresearchgate.netjst.go.jp Both the original lesion and the resulting AP site are mutagenic.
The primary mutagenic outcome associated with 8-nitro-dG is a G:C to T:A transversion. researchgate.net This can occur through two principal mechanisms:
Depurination: The unstable glycosidic bond of 8-nitro-dG can break, leaving an abasic site. During DNA replication, polymerases often preferentially insert an adenine opposite an AP site, leading to a G→T mutation in subsequent rounds of replication. researchgate.netjst.go.jp
Miscoding: If the 8-nitro-dG lesion is not removed before replication, its altered chemical structure can cause DNA polymerases to misread the base. The presence of the bulky nitro group at the C8 position favors a syn conformation of the nucleoside, which alters its hydrogen bonding face. oup.comnih.gov This can lead to the direct misincorporation of adenine opposite the lesion. researchgate.netnih.gov
Studies involving site-specifically placed analogues of 8-nitro-dG have provided insights into its effects on DNA synthesis. Due to the instability of 8-nitro-dG itself, researchers have often used the more stable ribonucleoside analogue, 8-nitro-2'-O-methylguanosine, to study its properties within oligonucleotides. oup.comnih.gov Primer extension assays using this analogue have shown that the lesion significantly impairs the progression of DNA polymerases, such as human DNA polymerase β (pol β). oup.comnih.gov When incorporation does occur opposite the 8-nitroguanine analogue, pol β shows a preference for inserting deoxyadenosine (dA) over deoxycytidine (dC). oup.comnih.gov
Translesion synthesis (TLS) is a DNA damage tolerance mechanism that employs specialized, low-fidelity DNA polymerases to replicate past DNA lesions that block high-fidelity replicative polymerases. While direct studies on 8-nitro-dG are limited by its instability, research on other C8-guanine adducts, such as those derived from aromatic amines, indicates that TLS polymerases like pol η, pol κ, and pol ζ are involved in their bypass. acs.orgd-nb.info The efficiency and fidelity of this bypass are often sequence-dependent and can be error-prone, contributing to the mutagenic potential of the lesion. d-nb.infoacs.org For instance, with some bulky C8-dG adducts, pol κ has been shown to be involved in error-prone bypass, while pol ζ can be involved in extending mismatched pairs. acs.org
| Lesion | Primary Mutagenic Outcome | Underlying Mechanism | Effect on DNA Polymerase | Supporting Evidence |
|---|---|---|---|---|
| This compound (8-nitro-dG) | G:C → T:A Transversion | Spontaneous depurination to an apurinic (AP) site; Miscoding and preferential incorporation of adenine opposite the lesion. | Significantly impairs primer extension; promotes misincorporation of dA. | researchgate.netjst.go.jpnih.gov |
| Apurinic (AP) Site | Various, predominantly insertion of A | Lack of templating information leads to polymerase inserting a default nucleotide, often adenine (the "A-rule"). | Blocks high-fidelity polymerases; bypassed by translesion synthesis (TLS) polymerases. | researchgate.netjst.go.jp |
Modulation of Gene Expression Pathways by Related Oxidative Lesions (e.g., NF-κB activation)
The formation of 8-nitro-dG is a hallmark of nitrative and oxidative stress, conditions that generate a spectrum of reactive oxygen species (ROS) and reactive nitrogen species (RNS). nih.govuq.edu.au This broader cellular stress environment, and the DNA damage it induces, can trigger significant changes in gene expression by activating key signaling pathways. One of the most critical pathways activated by oxidative stress and genotoxic damage is the Nuclear Factor-kappa B (NF-κB) pathway. nih.govoaepublish.comcambridge.org
NF-κB is a family of transcription factors that play a central role in regulating immune and inflammatory responses, cell proliferation, and survival. oaepublish.comcambridge.org In unstimulated cells, NF-κB is typically held inactive in the cytoplasm by inhibitor of κB (IκB) proteins. cambridge.org Various stimuli, including inflammatory cytokines (e.g., TNF-α, IL-1), pathogens, and cellular stress, can lead to the activation of the IκB kinase (IKK) complex. IKK then phosphorylates IκB, targeting it for degradation and allowing NF-κB to translocate to the nucleus and activate the transcription of its target genes. cambridge.org
DNA damage, including that caused by oxidative lesions, can activate NF-κB through a distinct, nucleus-to-cytoplasm signaling cascade. This process is often dependent on the Ataxia-Telangiectasia Mutated (ATM) kinase, a key sensor of DNA double-strand breaks. oaepublish.comaging-us.com Upon sensing DNA damage, ATM can activate NF-κB, linking the DNA damage response (DDR) to inflammatory signaling and cell fate decisions like senescence. oaepublish.comaging-us.com The generation of ROS, such as hydrogen peroxide, is a known activator of the NF-κB pathway. nih.gov Since 8-nitro-dG is formed in environments rich in ROS and RNS, its presence is indicative of a cellular state where NF-κB activation is likely to occur. uq.edu.aunih.gov
Once activated, NF-κB orchestrates the expression of a wide array of genes, many of which have pro-inflammatory and anti-apoptotic functions. nih.govcambridge.org This includes the upregulation of cytokines, chemokines, and adhesion molecules that promote inflammation. cambridge.org Crucially, NF-κB can also induce the expression of enzymes like inducible nitric oxide synthase (iNOS), which produces more nitric oxide, and cyclooxygenase-2 (COX-2). cambridge.org This can create a positive feedback loop, where the initial oxidative stress and DNA damage lead to NF-κB activation, which in turn promotes further inflammation and the generation of more RNS, potentially leading to the formation of more 8-nitro-dG and other lesions. uq.edu.au
| Component | Role in Oxidative Stress Response | Examples | References |
|---|---|---|---|
| Activators | Stimuli that trigger the NF-κB signaling cascade. | Reactive Oxygen Species (H₂O₂), DNA Damage, Inflammatory Cytokines (TNF-α, IL-1), Lipopolysaccharide (LPS). | nih.govoaepublish.com |
| Key Kinases | Enzymes that phosphorylate downstream targets to propagate the signal. | Ataxia-Telangiectasia Mutated (ATM), IκB Kinase (IKK). | oaepublish.comcambridge.orgaging-us.com |
| Transcription Factor | Protein that binds to DNA to regulate gene expression. | NF-κB (p50/p65 dimer). | nih.govcambridge.org |
| Target Genes | Genes whose expression is upregulated by NF-κB activation. | Pro-inflammatory enzymes (iNOS, COX-2), Cytokines, Anti-apoptotic proteins, Adhesion molecules. | nih.govcambridge.org |
Role in Inflammatory Processes
Association with Tissue Inflammation and Oxidative Stress
The formation of this compound is intrinsically linked to inflammation and the associated oxidative and nitrative stress. nih.govd-nb.infonih.gov During chronic inflammation, immune cells like neutrophils and macrophages, as well as some epithelial cells, are activated and produce large amounts of both ROS (such as superoxide (B77818) anion, O₂⁻) and RNS (such as nitric oxide, •NO). nih.govuq.edu.au The rapid reaction between superoxide and nitric oxide forms peroxynitrite (ONOO⁻), a highly potent and reactive nitrating agent. biolog.denih.gov Peroxynitrite can directly react with the guanine base in DNA to form 8-nitroguanine. nih.govnih.gov
Another important pathway for 8-nitro-dG formation in inflammatory settings involves the enzyme myeloperoxidase (MPO), which is abundantly secreted by activated neutrophils. nih.govacs.org MPO can use hydrogen peroxide (H₂O₂) and nitrite (B80452) (NO₂⁻) to generate reactive nitrogen species that nitrate (B79036) the C8 position of guanine, yielding 8-nitro-dG. nih.govacs.org
Consequently, 8-nitro-dG and its depurinated base, 8-nitroguanine, are considered specific biomarkers of DNA damage induced by RNS during inflammation. nih.govnih.gov Elevated levels of 8-nitroguanine have been detected by immunohistochemistry in a wide range of human tissues subject to chronic inflammatory conditions. These findings underscore the close association between the presence of this lesion and an inflammatory microenvironment.
| Inflammatory Condition/Agent | Affected Tissue/Organ | Key Inflammatory Mediators | References |
|---|---|---|---|
| Helicobacter pylori Infection | Gastric Mucosa | iNOS, Peroxynitrite | nih.govuq.edu.aunih.gov |
| Liver Fluke (Opisthorchis viverrini) Infection | Bile Duct | iNOS, RNS | d-nb.infonih.gov |
| Schistosomiasis (Schistosoma haematobium) | Bladder | iNOS, RNS | nih.gov |
| Asbestos Exposure | Lung | ROS, RNS | jst.go.jpuq.edu.au |
| Barrett's Esophagus | Esophagus | RNS | uq.edu.au |
| Viral Infections (e.g., RNA virus) | Lung | RNS | nih.gov |
Contribution to Inflammation-Associated Carcinogenesis
Chronic inflammation is a well-established risk factor for cancer, estimated to contribute to a significant percentage of human cancers. uq.edu.au The formation of mutagenic DNA lesions like 8-nitro-dG is a key molecular mechanism linking inflammation to carcinogenesis. nih.govnih.gov The sustained production of ROS and RNS in chronically inflamed tissues creates a genotoxic environment that can lead to the initiation and promotion of cancer. nih.govd-nb.info
The role of 8-nitro-dG in inflammation-associated carcinogenesis is supported by several lines of evidence:
Presence in Precancerous and Cancerous Tissues: Elevated levels of 8-nitroguanine are consistently found in tissues from inflammation-driven cancers and their precursor lesions. uq.edu.aud-nb.infonih.gov This includes cancers of the stomach, liver, bladder, and nasopharynx that are associated with chronic infections. nih.govresearchgate.net
Mutagenicity: As detailed in section 3.3.1, 8-nitro-dG is mutagenic, primarily causing G:C to T:A transversions. researchgate.net This specific mutation signature can inactivate tumor suppressor genes or activate oncogenes, driving malignant transformation.
Formation in Stem Cells: Research has shown that 8-nitroguanine can form within the DNA of stem cells or cancer stem-like cells in inflamed tissues. nih.govd-nb.info DNA damage in this critical cell population is particularly dangerous, as it can lead to the clonal expansion of mutated cells and the development of aggressive cancers. d-nb.info
Vicious Cycle of Damage: The DNA damage response itself can amplify inflammation. For example, DNA damage can induce the release of inflammatory mediators, which in turn attract more immune cells, leading to more ROS/RNS production and further DNA damage, creating a vicious cycle that promotes cancer development. uq.edu.au
Therefore, 8-nitroguanine serves not only as a biomarker of inflammation-induced DNA damage but also as a direct mechanistic link between chronic inflammatory processes and the genetic alterations that underpin cancer development. nih.govresearchgate.net
| Type of Cancer | Associated Inflammatory Agent/Condition | References |
|---|---|---|
| Gastric Cancer | Helicobacter pylori infection | nih.govuq.edu.au |
| Cholangiocarcinoma (Bile Duct Cancer) | Opisthorchis viverrini (liver fluke) infection | nih.govd-nb.info |
| Bladder Cancer | Schistosoma haematobium infection | nih.gov |
| Nasopharyngeal Carcinoma | Epstein-Barr virus (EBV) infection | nih.govd-nb.infonih.gov |
| Cervical Cancer | Human papillomavirus (HPV) infection | nih.govnih.gov |
| Lung Cancer / Mesothelioma | Asbestos exposure | jst.go.jpuq.edu.au |
Cellular Recognition and Dna Repair Mechanisms of Nitrated Guanine Lesions
Specificity of Lesion Recognition by Repair Enzymes
The recognition of a DNA lesion by a repair enzyme is the crucial first step in its removal. For many types of DNA damage, highly specific enzymes have evolved to identify and initiate the repair process. In the case of 8-nitrodG, however, the recognition process is less defined compared to its well-studied oxidative counterpart, 8-oxo-7,8-dihydro-2'-deoxyguanosine (8-oxodG).
While 8-oxodG is efficiently recognized and excised by the DNA glycosylase 8-oxoguanine DNA glycosylase 1 (OGG1), there is no clear evidence for a similarly specific and efficient glycosylase dedicated to the removal of the 8-nitrodG base. unipd.itnih.gov Instead, the cellular response appears to be triggered by the consequences of the lesion's presence. The glycosidic bond connecting the 8-nitroguanine (B15626) base to the deoxyribose sugar is chemically unstable, leading to spontaneous depurination and the formation of an apurinic/apyrimidinic (AP) site. jst.go.jpnih.gov This AP site is a common DNA intermediate that is readily recognized by the enzyme Apurinic/Apyrimidinic Endonuclease 1 (APE1), which then initiates the base excision repair pathway. jst.go.jp Immunofluorescence studies have shown that APE1 is expressed in cells containing 8-nitroguanine, suggesting that repair is initiated after the lesion spontaneously breaks down. jst.go.jpresearchgate.net
A novel, alternative mechanism has been recently identified involving the human repair protein O6-alkylguanine-DNA alkyltransferase (hAGT, also known as MGMT). biorxiv.org Research indicates that hAGT can directly react with the 8-nitroguanine lesion within the DNA strand. biorxiv.org This reaction involves the active site Cys145 of the hAGT protein and results in the formation of a stable DNA-protein crosslink, which prevents the DNA strand breakage that would otherwise result from spontaneous depurination. biorxiv.org This finding suggests a unique protective role for hAGT against the genotoxicity of 8-nitroguanine, distinct from the canonical excision repair pathways.
Base Excision Repair (BER) Pathway and Related Enzymes
The Base Excision Repair (BER) pathway is a primary cellular defense mechanism against small, non-helix-distorting base lesions, including those caused by oxidation, alkylation, and deamination. nih.govclemson.edu It is a multi-step process that involves a series of specialized enzymes working in a coordinated fashion to remove the damaged base and restore the original DNA sequence. mdpi.com
Comparison of Repair Initiation for Guanine (B1146940) Lesions
| Lesion | Primary Recognition/Repair Mechanism | Key Initiating Enzyme(s) | Consequence of Lesion |
|---|---|---|---|
| 8-Nitro-2'-deoxyguanosine | Spontaneous depurination followed by AP site repair; Direct reaction to form DNA-protein crosslink. jst.go.jpnih.govbiorxiv.org | APE1 (recognizes AP site); hAGT (direct reaction). jst.go.jpbiorxiv.org | Chemically unstable, leads to AP sites and potential G→T transversions. jst.go.jpnih.gov |
| 8-Oxo-2'-deoxyguanosine | Direct excision of the damaged base. nih.govaacrjournals.orgmdpi.com | OGG1 (DNA Glycosylase). aacrjournals.orgscientificarchives.com | Stable but mutagenic, mispairs with adenine (B156593), leading to G→T transversions. aacrjournals.orgmdpi.com |
DNA glycosylases are the enzymes that initiate the BER pathway. clemson.edu They function by recognizing a specific damaged base and cleaving the N-glycosidic bond that links the base to the sugar-phosphate backbone of the DNA. mdpi.commdpi.com This action removes the damaged base, leaving an AP site. mdpi.com
The archetypal example of this process is the repair of 8-oxodG by OGG1. scientificarchives.comnih.gov OGG1 scans the DNA for the presence of 8-oxodG and, upon recognition, flips the damaged nucleotide out of the DNA helix and into its active site. mdpi.com It then catalyzes the cleavage of the N-glycosidic bond, excising the 8-oxoguanine base. mdpi.com After the base is removed, the resulting AP site is processed by downstream BER enzymes, including APE1, DNA polymerase β (POLβ), and DNA ligase III (LIG3), which work together to incise the backbone, insert the correct nucleotide, and seal the DNA strand. mdpi.com
While OGG1 is highly efficient at repairing 8-oxodG, it does not appear to effectively repair 8-nitrodG. Furthermore, the environment that leads to the formation of 8-nitrodG, characterized by high levels of nitric oxide (NO), may further compromise the BER pathway. Studies have shown that NO can directly inhibit the activity of the human OGG1 enzyme, potentially reducing the cell's capacity to repair oxidative DNA damage that occurs concurrently with nitrative stress. nih.gov
Genomic integrity is maintained not only by repairing lesions within the DNA strand but also by sanitizing the pool of free deoxyribonucleoside triphosphates (dNTPs) before they can be incorporated into DNA during replication. nih.gov This crucial "pre-emptive" role is carried out by enzymes such as the Nudix (Nucleoside diphosphate (B83284) linked to moiety X) hydrolases. patsnap.comresearchgate.net
The human MutT homolog 1 (hMTH1, also known as NUDT1) is the most prominent enzyme in this sanitization process. nih.gov MTH1 hydrolyzes oxidatively damaged dNTPs, such as 8-oxo-dGTP and 2-oxo-dATP, converting them into their monophosphate forms (e.g., 8-oxo-dGMP). nih.govmdpi.com These monophosphates cannot be incorporated by DNA polymerases, thus preventing the introduction of mutagenic lesions into newly synthesized DNA. researchgate.net The importance of MTH1 is particularly pronounced in cancer cells, which often have high levels of reactive oxygen species and rely on MTH1 to avoid cell death from excessive DNA damage. nih.govresearchgate.net While the action of MTH1 on oxidized nucleotides is well-established, its ability to recognize and hydrolyze nitrated precursors, such as 8-nitro-dGTP, is not well-characterized and remains a significant knowledge gap.
Challenges and Knowledge Gaps in the Repair of 8-Nitroguanine Damage
The study of 8-nitrodG repair is fraught with challenges, and significant gaps remain in our understanding of how cells cope with this specific lesion.
A primary challenge stems from the chemical nature of the lesion itself. The inherent instability of the glycosidic bond of 8-nitrodG means that it is often removed non-enzymatically through spontaneous depurination. nih.govresearchgate.net This makes it difficult to distinguish between enzymatic repair and spontaneous chemical decay, complicating the interpretation of repair studies. nih.gov
The most significant knowledge gap has been the lack of a clearly identified, dedicated DNA glycosylase that efficiently excises 8-nitroguanine. nih.gov This contrasts sharply with the well-understood repair of 8-oxodG by OGG1. The reliance on the repair of secondary lesions (AP sites) or the recently discovered alternative pathway involving hAGT highlights a different cellular strategy for managing this type of damage. jst.go.jpbiorxiv.org Furthermore, the inflammatory conditions that generate 8-nitrodG can also lead to the inhibition of key repair enzymes like OGG1 by nitric oxide, potentially creating a more mutagenic environment. nih.gov
This rapid, spontaneous loss presents a significant challenge for quantifying the rates of any enzymatic repair that may occur in parallel. nih.gov Measuring the disappearance of the lesion from cellular DNA does not necessarily reflect the rate of enzymatic activity. Consequently, much of the data on 8-nitrodG in biological systems comes from measuring the excreted, free 8-nitroguanine base in urine, which can serve as a biomarker for nitrative damage. nih.govepigentek.com However, this measurement reflects the total amount of damage formed and subsequently released—either spontaneously or enzymatically—making it difficult to isolate the specific contribution and dynamics of enzymatic repair pathways in vivo. nih.gov
Table of Mentioned Compounds
| Compound Name | Abbreviation |
|---|---|
| This compound | 8-nitrodG / 8-NO2-G |
| 8-Oxo-7,8-dihydro-2'-deoxyguanosine | 8-oxodG / 8-oxoG |
| Apurinic/Apyrimidinic Endonuclease 1 | APE1 |
| 8-Oxoguanine DNA Glycosylase 1 | OGG1 |
| O6-Alkylguanine-DNA Alkyltransferase | hAGT / MGMT |
| Human MutT Homolog 1 | hMTH1 / NUDT1 |
| 8-oxo-deoxyguanosine triphosphate | 8-oxo-dGTP |
| 8-nitro-deoxyguanosine triphosphate | 8-nitro-dGTP |
| DNA Polymerase β | POLβ |
| DNA Ligase III | LIG3 |
Methodologies for Detection and Quantification of 8 Nitro 2 Deoxyguanosine and Its Metabolites
Chromatographic Techniques
Chromatography, particularly High-Performance Liquid Chromatography (HPLC), serves as the cornerstone for the separation and analysis of 8-nitro-dG from complex biological matrices such as hydrolyzed DNA from tissues or cells. The choice of detector coupled with HPLC is critical for achieving the desired sensitivity and specificity.
HPLC coupled with electrochemical detection (HPLC-ECD) is a powerful and well-established technique for quantifying 8-nitro-dG [22, 23]. This method leverages the unique electrochemical properties of the 8-nitro-dG molecule.
Principle of Operation: The methodology involves several key steps:
DNA Isolation and Hydrolysis: DNA is first extracted from the biological sample and then subjected to enzymatic hydrolysis (typically using nuclease P1 and alkaline phosphatase) to break it down into its constituent nucleosides, including 8-nitro-dG .
Chromatographic Separation: The resulting mixture of nucleosides is injected into an HPLC system, commonly equipped with a reverse-phase C18 column. The mobile phase composition is optimized to achieve clear separation of 8-nitro-dG from other nucleosides, particularly the unmodified 2'-deoxyguanosine (B1662781) and the oxidatively damaged lesion, 8-oxo-2'-deoxyguanosine.
Electrochemical Detection: As the separated 8-nitro-dG elutes from the column, it passes through an electrochemical detector cell. A specific electrical potential is applied to a working electrode within the cell. The nitro group on the 8-nitro-dG molecule is readily reduced, generating a measurable electrical current. The magnitude of this current is directly proportional to the concentration of 8-nitro-dG in the sample .
Research Findings and Advantages: HPLC-ECD is renowned for its exceptional sensitivity, capable of detecting 8-nitro-dG in the low femtomole (fmol) range . This high sensitivity is crucial for measuring the basal levels of this adduct in healthy tissues as well as the elevated levels found under conditions of nitrative stress. The technique offers high selectivity for electrochemically active compounds, minimizing interference from many other biological molecules that are not electroactive at the applied potential.
| Parameter | Description |
|---|---|
| Technique | High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD) |
| Principle | Separation based on polarity (HPLC) followed by detection of the current generated from the electrochemical reduction of the nitro group on 8-nitro-dG. |
| Typical Detection Limit | Low femtomole (10-15 mol) range. |
| Key Advantages | Extremely high sensitivity; high selectivity for electroactive compounds; well-established and robust methodology. |
| Sample Preparation | Requires enzymatic hydrolysis of DNA to free nucleosides. |
For unambiguous identification and robust quantification, HPLC is often coupled with mass spectrometry (MS), frequently in tandem with UV/Vis spectroscopy. This combination represents the gold standard for structural confirmation [5, 27].
HPLC-UV/Vis: The 8-nitro-dG molecule possesses a unique chromophore due to its nitro group, resulting in a characteristic ultraviolet-visible (UV/Vis) absorption spectrum. It exhibits a distinct absorption maximum at a longer wavelength (around 400-410 nm) compared to unmodified guanine (B1146940) nucleosides . When coupled with HPLC, a photodiode array (PDA) detector can monitor the absorbance across a range of wavelengths, providing a spectral signature for the eluting peak. This serves as a preliminary but not definitive identification tool.
HPLC-MS/MS: The most specific and definitive method for both identifying and quantifying 8-nitro-dG is liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Identification: After separation by HPLC, the eluent is introduced into the mass spectrometer's ion source. The 8-nitro-dG molecule is ionized (e.g., via electrospray ionization), and its mass-to-charge ratio (m/z) is measured, confirming its molecular weight. In tandem MS (MS/MS), this parent ion is selected and fragmented, producing a unique pattern of daughter ions. This fragmentation pattern acts as a structural fingerprint, providing unequivocal identification of 8-nitro-dG.
Quantification: For quantification, a technique called selected reaction monitoring (SRM) is employed. The mass spectrometer is programmed to specifically monitor a transition from the parent ion of 8-nitro-dG to one of its characteristic fragment ions. This process is highly selective and filters out background noise from other co-eluting compounds. The most accurate quantification is achieved by using a stable isotope-labeled internal standard (e.g., ¹⁵N₅-8-nitro-2'-deoxyguanosine), which co-elutes with the analyte but is distinguished by its higher mass, correcting for any sample loss during preparation and analysis .
| Parameter | HPLC-ECD | HPLC-MS/MS |
|---|---|---|
| Principle | Electrochemical reduction | Mass-to-charge ratio and fragmentation pattern |
| Specificity | High (for electroactive species) | Extremely high (structural confirmation) |
| Sensitivity | Excellent (fmol range) | Excellent (attomole to fmol range) |
| Confirmation | Based on retention time and electrochemical response | Definitive structural confirmation ("Gold Standard") |
| Use of Internal Standard | Possible, but less common | Essential for highest accuracy (stable isotope-labeled) |
Immunochemical Approaches for Modified Nucleosides
Immunochemical methods utilize the high specificity of antibody-antigen interactions to detect or isolate modified nucleosides like 8-nitro-dG.
This technique is not a standalone quantification method but rather a powerful sample enrichment step, often used prior to analysis by HPLC-MS/MS or HPLC-ECD .
Principle of Operation:
Antibody Production: A monoclonal antibody that specifically recognizes and binds to the 8-nitro-dG structure is produced.
Column Preparation: This antibody is chemically immobilized onto a solid support matrix, such as agarose (B213101) beads, which is then packed into a small column.
Sample Enrichment: The hydrolyzed DNA sample, containing a mixture of many different nucleosides, is passed through the immunoaffinity column. The 8-nitro-dG molecules are selectively captured by the bound antibodies, while all other unmodified and unrelated modified nucleosides pass through and are discarded.
Elution: After a washing step to remove any non-specifically bound components, a change in pH or solvent composition is used to disrupt the antibody-antigen interaction, releasing the highly purified 8-nitro-dG from the column.
While direct ELISA kits for 8-nitro-dG are less common than for other DNA lesions, the ELISA platform is widely used to measure related biomarkers of nitrative stress that are produced by the same chemical pathways. These include the free base, 8-nitroguanine (B15626), often measured in urine, and nitrotyrosine, a marker of protein nitration [7, 19].
Principle of Operation (Competitive ELISA): A typical competitive ELISA for a small molecule like 8-nitroguanine involves coating the wells of a microtiter plate with an 8-nitroguanine-protein conjugate. The sample (e.g., urine) is mixed with a limited amount of a specific primary antibody against 8-nitroguanine and added to the well. The free 8-nitroguanine in the sample competes with the plate-bound 8-nitroguanine for binding to the antibody. After an incubation and wash step, a secondary antibody linked to an enzyme (e.g., horseradish peroxidase) is added, followed by a chromogenic substrate. The amount of color produced is inversely proportional to the concentration of 8-nitroguanine in the original sample.
ELISAs offer advantages of high throughput, lower cost, and simplicity, making them suitable for screening large numbers of samples. However, they can be susceptible to cross-reactivity and are generally considered less specific and accurate than mass spectrometry-based methods .
Advanced Molecular Methods for DNA Damage Assessment
Beyond quantifying the total amount of 8-nitro-dG in a sample after DNA hydrolysis, advanced molecular biology techniques aim to assess the damage within its native context in the DNA strand. These methods can provide information about the location and frequency of lesions.
Lesion-Specific Polymerase Stop Assays: This approach utilizes the fact that a bulky DNA adduct like 8-nitro-dG can act as a physical block to the progression of DNA polymerase during replication or PCR.
Principle: A specific DNA sequence of interest is amplified using PCR. If an 8-nitro-dG lesion is present on the template strand between the primer binding sites, it will cause the DNA polymerase to stall or dissociate. This leads to a reduction in the amount of full-length PCR product generated.
Quantification: By comparing the amplification efficiency of a damaged DNA sample to that of an undamaged control using quantitative PCR (qPCR), one can infer the frequency of polymerase-blocking lesions within that specific gene or DNA region.
Chemical Tagging with Quantitative PCR (qPCR) for Lesion Detection
Chemical tagging coupled with quantitative PCR (qPCR) is a highly sensitive method for detecting and quantifying DNA lesions. The general principle involves selectively attaching a chemical tag (such as biotin) to the DNA lesion. The tagged DNA fragment is then isolated, often using affinity capture (e.g., streptavidin-coated magnetic beads for a biotin (B1667282) tag), and the amount of captured DNA is determined by qPCR.
While this approach has been successfully developed for the detection of the oxidative DNA lesion 8-oxo-7,8-dihydro-2′-deoxyguanosine (8-oxodG), its direct application specifically for 8-Nitro-2'-deoxyguanosine is not extensively documented in the literature. jhu.eduacs.org For 8-oxodG, a method has been reported that can detect as little as 14 attomoles of the lesion. jhu.edu A similar strategy could theoretically be adapted for this compound.
A key requirement for this method is a chemical reaction that specifically targets the lesion of interest. Research has demonstrated that the nitro group at the C8 position of 8-nitroguanine can be efficiently displaced by thiol-containing molecules, such as cysteine. liverpool.ac.uk This specific reaction provides a potential avenue for a targeted chemical tagging strategy. By using a thiol reagent that is also functionalized with a biotin tag, the this compound lesion could be selectively labeled for subsequent enrichment and qPCR analysis.
| Step | Description | Rationale/Key Component |
|---|---|---|
| 1. DNA Isolation | Genomic DNA is carefully isolated from the biological sample of interest. | Methods that minimize artifactual DNA damage, such as using metal chelators like deferoxamine, are critical. acs.org |
| 2. Chemical Tagging | The isolated DNA is reacted with a bifunctional chemical probe. | The probe would consist of a thiol group (to specifically react with and displace the nitro group of the lesion) covalently linked to a biotin molecule. liverpool.ac.uk |
| 3. Removal of Excess Probe | Unreacted probe is removed from the solution. | This is essential to reduce background signal in subsequent steps. |
| 4. Affinity Capture | The DNA is incubated with streptavidin-coated magnetic beads. | The high-affinity interaction between biotin and streptavidin allows for the selective capture of DNA fragments containing the tagged lesion. |
| 5. Quantification | The amount of bead-captured DNA is quantified using qPCR. | The qPCR signal is directly proportional to the number of tagged lesions present in the original DNA sample. |
Techniques for Site-Specific Analysis of Modified DNA
Site-specific analysis, which involves studying a single, defined lesion within a known DNA sequence, is fundamental to understanding the precise mutagenic consequences of a DNA adduct. However, this type of analysis for this compound is severely hampered by a major chemical challenge: the instability of the N-glycosidic bond. oup.comresearchgate.netresearchgate.net The potent electron-withdrawing nature of the C8-nitro group labilizes this bond, leading to rapid depurination—the cleavage of the bond and release of the 8-nitroguanine base, leaving a non-instructive apurinic (AP) site in the DNA strand. liverpool.ac.ukoup.com This instability prevents the successful incorporation of this compound into oligonucleotides (ODNs) using standard automated chemical DNA synthesis. oup.comresearchgate.netresearchgate.net
To circumvent this critical issue, researchers have developed and utilized a chemically stabilized analogue: 8-nitro-2′-O-methylguanosine . oup.comresearchgate.net This ribonucleoside derivative is sufficiently stable to withstand the conditions of phosphoramidite (B1245037) chemistry and can be successfully incorporated site-specifically into DNA oligonucleotides. researchgate.net The presence of the 2'-O-methyl group provides the necessary stability to the glycosidic bond without significantly altering the fundamental structure of the lesion's base.
An alternative, though less efficient, method for generating site-specific lesions is the direct photochemical nitration of a 2'-deoxyguanosine residue within a pre-synthesized oligonucleotide. This technique, however, typically results in very low yields (around 3%) and is not practical for producing the quantities of modified DNA needed for extensive biophysical or biochemical studies. oup.com
| Property | This compound (8-nitrodG) | 8-nitro-2′-O-methylguanosine |
|---|---|---|
| Glycosidic Bond Stability | Highly labile, prone to rapid depurination. liverpool.ac.ukoup.com | Sufficiently stable for chemical synthesis. oup.comresearchgate.net |
| Incorporation into Oligonucleotides | Not achievable by standard chemical synthesis. researchgate.net | Successfully incorporated using phosphoramidite chemistry. researchgate.net |
| Utility in Site-Specific Analysis | Limited due to instability. | Enables primer extension, base-pairing, and mutagenicity studies. oup.comresearchgate.net |
Once the stable 8-nitro-2′-O-methylguanosine analogue is incorporated into a DNA template, it can be used in various assays. Primer extension studies with different DNA polymerases are particularly informative. These experiments reveal how the lesion affects DNA replication and what mutations it is likely to cause. For instance, when human DNA polymerase β encounters the 8-nitroguanine lesion, it shows a preference for inserting deoxyadenosine (B7792050) (dA) opposite the damage over the correct deoxycytosine (dC) by a ratio of approximately 2:1. researchgate.netcaymanchem.com This misincorporation of adenine (B156593) directly explains the G:C to T:A transversion mutations that are characteristic of this lesion. caymanchem.comresearchgate.net
| DNA Polymerase | Observation | Mutagenic Outcome | Reference |
|---|---|---|---|
| Human DNA Polymerase β | Primer extension is stalled. Shows a ~2:1 preference for inserting deoxyadenosine (dA) over deoxycytosine (dC) opposite the lesion. | G:C → T:A Transversion | researchgate.netcaymanchem.com |
| Avian Myeloblastosis Virus Reverse Transcriptase (AMV-RT) | Primer extension is significantly impaired. Predominantly incorporates deoxycytosine (dC) opposite the lesion. | Primarily non-mutagenic incorporation, but replication is blocked. | researchgate.net |
Synthesis and Derivatization for Research Applications
Challenges in Direct Chemical Synthesis of 8-Nitro-2'-deoxyguanosine into Oligonucleotides
The direct incorporation of this compound into oligonucleotides using conventional chemical approaches has not been successfully achieved. researchgate.netresearchgate.net The primary obstacle stems from the chemical nature of the 8-nitro modification itself, which profoundly alters the properties of the guanosine (B1672433) nucleoside.
A major consequence of placing a nitro group at the C8 position of 2'-deoxyguanosine (B1662781) is the significant labilization of the N-glycosidic bond. oup.comnih.govliverpool.ac.uk This instability leads to the spontaneous cleavage of the bond, releasing the free base, 8-nitroguanine (B15626), and leaving an apurinic (abasic) site within the DNA backbone. researchgate.netoup.comliverpool.ac.uk This degradation pathway makes it exceedingly difficult to handle the this compound phosphoramidite (B1245037) building block under the conditions required for automated solid-phase oligonucleotide synthesis. researchgate.netresearchgate.netoup.com Any attempts at direct incorporation are plagued by extremely low yields of the desired full-length, modified oligonucleotide, rendering this approach impractical for producing the quantities needed for detailed physicochemical or biological research. researchgate.netoup.com
Strategies for Synthesizing Stable Analogues for Mechanistic Research
To circumvent the instability of this compound, researchers have focused on creating more robust analogues that mimic the structural features of the lesion but are stable enough for chemical synthesis and subsequent studies.
A successful strategy involves the synthesis of 8-nitro-2'-O-methylguanosine, a ribonucleoside analogue of the DNA lesion. oup.comnih.gov In this molecule, the presence of a 2'-O-methyl group on the ribose sugar stabilizes the otherwise labile glycosidic bond. researchgate.netoup.com This increased stability allows for its conversion into a phosphoramidite monomer and subsequent incorporation into oligodeoxynucleotides using standard automated DNA synthesis protocols. oup.com
The synthesis of this analogue is a multi-step process. researchgate.netoup.com It begins with the bromination of a protected guanosine derivative, followed by a key nitration step. For instance, a protected 8-bromoguanosine (B14676) derivative can be reacted with potassium nitrite (B80452) (KNO₂) in the presence of 18-crown-6 (B118740) ether to yield the 8-nitro derivative. researchgate.netoup.com Subsequent manipulation of protecting groups, such as the dimethoxytrityl (DMT) group, allows for the creation of the final phosphoramidite building block ready for oligonucleotide synthesis. oup.com The resulting oligonucleotides containing the stable 8-nitro-2'-O-methylguanosine lesion have been instrumental in studying the lesion's base-pairing preferences and mutagenic properties. oup.comnih.gov
Development of Site-Specific DNA Adducts for In Vitro Studies
Beyond creating stable analogues, methods have been developed to introduce modifications at the C8 position of deoxyguanosine, including the nitro group, directly within a pre-synthesized oligonucleotide sequence. These techniques allow for the precise placement of the adduct for in vitro analysis.
The palladium-catalyzed Buchwald-Hartwig cross-coupling reaction is a powerful tool for forming carbon-nitrogen (C-N) bonds. This reaction has been adapted for the synthesis of various C8-arylamine-2'-deoxyguanosine adducts. nih.govnih.govd-nb.info The general strategy involves the coupling of a suitably protected 8-bromo-2'-deoxyguanosine (B1139848) derivative with an amine. nih.govvanderbilt.edu This method is a key step in synthesizing complex adducts, such as the C8-deoxyguanosine adduct of 3-aminobenzanthrone. nih.gov The reaction conditions, including the choice of palladium catalyst (e.g., Pd₂(dba)₃), ligand (e.g., BINAP), and base, are optimized to achieve moderate to good yields of the desired C8-modified nucleoside. nih.govd-nb.info This modified nucleoside can then be converted into a phosphoramidite and incorporated site-specifically into oligonucleotides via solid-phase synthesis. nih.govd-nb.info
A direct method for generating an this compound lesion at a specific site within an oligonucleotide involves photochemical nitration. oup.comacs.org This approach can be used on single- and double-stranded oligonucleotides. acs.org One method initiates the nitration through the selective photodissociation of persulfate anions with UV laser pulses. acs.org In a solution containing bicarbonate and nitrite anions, this process generates carbonate anion radicals and nitrogen dioxide radicals. acs.org The carbonate radical oxidizes a specific guanine (B1146940) residue to a guanine radical, which then readily combines with nitrogen dioxide at the C8 position to form the 8-nitroguanine lesion. acs.org While this technique allows for the site-specific formation of the adduct, the yields can be very low, often around 3%, which limits the quantity of modified oligonucleotide that can be produced. oup.com The process can also generate other products, such as 5-guanidino-4-nitroimidazole lesions. acs.org
Compound List
Associated Biological Markers and Intracellular Signaling Pathways
Relationship with 8-oxo-2'-deoxyguanosine (8-oxodG) as a Major Oxidative DNA Damage Marker
8-oxo-2'-deoxyguanosine (8-oxodG) is widely recognized as the most abundant and extensively studied biomarker for oxidative DNA damage, resulting from the attack of reactive oxygen species (ROS) on the C8 position of the guanine (B1146940) base [13, 14]. In contrast, 8-nitro-dG is a specific marker of nitrative DNA damage, formed by the action of reactive nitrogen species (RNS) [2, 7]. While they signify distinct types of chemical stress, their formation pathways and biological implications are closely related.
Both modifications occur at the same carbon atom of guanine, making it a "hotspot" for damage. However, the causative agents differ: 8-oxodG is primarily formed by hydroxyl radicals (•OH), whereas 8-nitro-dG is formed by potent nitrating agents like peroxynitrite (ONOO⁻) [15, 16]. Peroxynitrite, formed from the rapid reaction between nitric oxide (•NO) and superoxide (B77818) (O₂•⁻), is a particularly important species as it can induce both oxidation and nitration [17, 19]. Consequently, conditions of high nitroxidative stress can lead to the simultaneous formation of both 8-oxodG and 8-nitro-dG [20, 22].
Despite this overlap, the ratio of 8-nitro-dG to 8-oxodG can provide critical insights into the nature of the cellular stress. A high 8-nitro-dG level points specifically to the involvement of RNS, a condition not discernible by measuring 8-oxodG alone [23, 24]. Furthermore, 8-nitro-dG exhibits greater chemical instability within the DNA helix compared to 8-oxodG, often leading to spontaneous depurination, which generates an abasic site and releases the free base, 8-nitroguanine (B15626) [25, 26, 27]. This contrasts with 8-oxodG, which is relatively stable and is primarily removed by DNA glycosylases like OGG1 as part of the base excision repair (BER) pathway [30, 31, 32]. The distinct stability and repair mechanisms underscore their different roles as biomarkers of DNA damage [33, 34, 35].
| Feature | 8-Nitro-2'-deoxyguanosine (8-nitro-dG) | 8-oxo-2'-deoxyguanosine (8-oxodG) |
|---|---|---|
| Primary Parent Molecule | 2'-deoxyguanosine (B1662781) in DNA | 2'-deoxyguanosine in DNA |
| Primary Reactive Species | Reactive Nitrogen Species (RNS), e.g., Peroxynitrite (ONOO⁻) | Reactive Oxygen Species (ROS), e.g., Hydroxyl Radical (•OH) |
| Type of Stress Indicated | Specific for Nitrative Stress | General Oxidative Stress |
| Chemical Stability in DNA | Unstable; prone to spontaneous depurination | Relatively stable; removed by enzymatic repair |
| Primary Consequence/Repair | Depurination leading to apurinic sites; potential for repair via BER | Enzymatic removal by Base Excision Repair (BER), primarily by OGG1 |
8-Nitroguanine as a Depurination Product and Marker of Nitrative Stress
The N-glycosidic bond linking the 8-nitroguanine base to the deoxyribose sugar in 8-nitro-dG is chemically labile [2, 3]. This instability facilitates the spontaneous cleavage of the bond, a process known as depurination. This non-enzymatic reaction results in two products: an apurinic (AP) site within the DNA strand, which is itself a significant form of DNA damage, and the free base, 8-nitroguanine [4, 5].
Because of this efficient depurination, the released 8-nitroguanine base does not typically accumulate within the cell but is transported out and eventually excreted in urine [7, 8]. This physiological clearance makes urinary 8-nitroguanine an excellent non-invasive biomarker for assessing systemic or whole-body nitrative stress [9, 10]. The measurement of urinary 8-nitroguanine reflects the total burden of guanine nitration followed by depurination, providing an integrated view of ongoing nitrative damage [11, 17]. Its presence in biological fluids is a strong indicator of pathological conditions associated with the overproduction of RNS, such as chronic inflammation and neurodegenerative diseases .
8-Nitroguanosine (B126670) and its Formation in Cellular RNA
Nitrative stress does not exclusively target DNA; cellular RNA is also a significant target for modification by RNS [3, 4]. Guanosine (B1672433) residues within various types of RNA—including messenger RNA (mRNA), transfer RNA (tRNA), and ribosomal RNA (rRNA)—can be nitrated at the C8 position to form 8-nitroguanosine .
The formation of 8-nitroguanosine in RNA has profound functional consequences. Since RNA molecules are central to gene expression, damage to them can disrupt cellular homeostasis. For example, nitration of mRNA can interfere with the fidelity of protein translation, potentially leading to the synthesis of non-functional or aberrant proteins. Similarly, modification of tRNA or rRNA can impair the function of the entire translational machinery. Unlike DNA, most RNA species have a shorter half-life and lack dedicated repair systems as sophisticated as those for DNA. Therefore, the formation of 8-nitroguanosine represents a form of damage that can rapidly alter protein synthesis and cellular function in response to nitrative stress [3, 9].
| Biomarker | Parent Macromolecule | Typical Biological Matrix for Measurement | Biological Significance |
|---|---|---|---|
| This compound | DNA | Tissue/Cellular DNA | Direct marker of nitrative DNA damage at the site of formation. |
| 8-Nitroguanine | DNA (via depurination of 8-nitro-dG) | Urine, Plasma | Systemic, non-invasive marker of whole-body nitrative stress. |
| 8-Nitroguanosine | RNA | Tissue/Cellular RNA | Marker of nitrative RNA damage, indicating disruption of gene expression. |
8-Nitroguanosine 3',5'-Cyclic Monophosphate (8-nitro-cGMP)
Beyond its role as a component of damage, nitrated guanine is also the basis for a novel class of signaling molecules. 8-Nitroguanosine 3',5'-cyclic monophosphate (8-nitro-cGMP) is a key example, functioning not as a lesion but as a second messenger in redox-dependent signaling pathways.
8-nitro-cGMP was identified as an endogenously produced molecule formed under conditions of nitrative stress . It can be synthesized through two primary routes: the direct nitration of guanosine triphosphate (GTP) by RNS, followed by its cyclization by soluble guanylate cyclase (sGC), or the direct nitration of pre-existing cyclic guanosine monophosphate (cGMP) .
Unlike its canonical counterpart, cGMP, which primarily signals through protein kinase G (PKG), 8-nitro-cGMP acts as a mediator of redox signaling. It functions as a unique second messenger that translates the chemical signal of nitrative stress into specific downstream cellular responses, often related to cytoprotection, anti-inflammation, and the regulation of vascular tone [6, 9].
The signaling mechanism of 8-nitro-cGMP is distinct from that of cGMP and is based on its electrophilic nature. The nitro group at the C8 position makes the molecule susceptible to nucleophilic attack. 8-nitro-cGMP mediates its effects by covalently modifying specific, reactive cysteine residues on target proteins through a post-translational modification known as S-guanylation [6, 32].
In this process, the thiol group of a cysteine residue attacks the C8 atom of 8-nitro-cGMP, displacing the nitro group and forming a thioether linkage. This covalent modification can alter the target protein's structure, activity, or interaction with other proteins, thereby transducing a signal. This mechanism allows 8-nitro-cGMP to directly regulate the function of key proteins involved in cellular stress responses, such as the Keap1-Nrf2 antioxidant pathway and various components of the cardiovascular system. S-guanylation represents a critical pathway by which cells can sense and respond to nitrative stress in a highly specific manner [6, 32].
| Process Step | Description | Key Molecular Component |
|---|---|---|
| Signal Generation | Formation of 8-nitro-cGMP under nitrative stress conditions. | RNS, GTP, cGMP, sGC |
| Target Recognition | 8-nitro-cGMP interacts with target proteins containing reactive cysteine residues. | 8-nitro-cGMP (electrophile), Protein Cysteine-Thiol (nucleophile) |
| Covalent Modification | Nucleophilic attack by the cysteine thiol on the C8 atom of 8-nitro-cGMP. | S-guanylation (formation of a thioether bond) |
| Functional Outcome | Alteration of target protein function, leading to a cellular response (e.g., activation of antioxidant pathways). | Modified protein (e.g., Keap1) |
Future Directions in 8 Nitro 2 Deoxyguanosine Research
Comprehensive Elucidation of Specific Cellular Repair Pathways
A paramount objective in 8-nitro-dG research is the complete identification and characterization of the cellular mechanisms responsible for its repair. Unlike the well-documented repair pathways for other oxidative DNA lesions like 8-oxo-7,8-dihydro-2'-deoxyguanosine (8-oxo-dG), the specific enzymes and pathways that recognize and remove 8-nitro-dG remain largely unknown. researchgate.netabcam.comnih.gov
Future research should focus on:
Identifying Specific Glycosylases: Investigating which DNA glycosylases, the enzymes that initiate base excision repair (BER), are capable of recognizing and excising 8-nitroguanine (B15626) from the DNA backbone. While enzymes like 8-oxoguanine DNA glycosylase (OGG1) are known to act on 8-oxo-dG, their activity on 8-nitro-dG is not well established. abcam.comscientificarchives.com
Role of Nucleotide Excision Repair (NER): Determining if the bulkier nature of the 8-nitro-dG lesion makes it a substrate for the nucleotide excision repair pathway, which typically handles larger, helix-distorting adducts.
Investigating Alternative Repair Mechanisms: Exploring other potential repair or tolerance mechanisms, such as direct reversal of the damage or translesion synthesis (TLS) by specialized DNA polymerases that can bypass the lesion, albeit with a higher risk of introducing mutations.
The instability of the glycosidic bond in 8-nitro-dG, which can lead to spontaneous depurination and the formation of an abasic site, adds a layer of complexity to its repair. oup.comnih.gov Understanding how the cell coordinates the repair of both the nitrated base and the resulting abasic site is crucial.
Advanced Structural and Functional Characterization of Modified DNA
A deeper understanding of how 8-nitro-dG alters the structure and function of DNA is essential for explaining its mutagenic effects. The presence of the bulky nitro group at the C8 position of guanine (B1146940) is known to induce significant conformational changes in the DNA helix. researchgate.netoup.com
Key areas for future investigation include:
High-Resolution Structural Studies: Utilizing advanced techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography to obtain high-resolution structures of DNA duplexes containing 8-nitro-dG. oup.comnih.gov These studies can provide precise details about the conformational changes, including the shift from the typical anti to the syn conformation of the guanine base, and how this affects base pairing with partner bases. researchgate.netoup.com
Impact on DNA-Protein Interactions: Characterizing how the structural alterations induced by 8-nitro-dG affect the binding of proteins involved in replication, transcription, and repair. This includes understanding how DNA polymerases and RNA polymerases interact with this lesion.
Thermodynamic Stability of Modified DNA: Conducting detailed thermodynamic studies to quantify the destabilizing effect of 8-nitro-dG on the DNA double helix when paired with different bases. nih.gov This information is critical for predicting its behavior during DNA replication and transcription.
Initial studies have suggested that the syn conformation of 8-nitroguanine presents its Hoogsteen face, which can form two hydrogen bonds with a guanine base, potentially contributing to G to G transversions. oup.com Further structural and functional studies are needed to validate and expand upon these findings.
Development of Highly Sensitive and Specific Detection Methodologies for Biological Samples
The accurate and sensitive detection of 8-nitro-dG in biological samples is fundamental for its use as a biomarker of nitrative stress and inflammation-related diseases. mdpi.com While several methods exist, there is a continuous need for improvement in sensitivity, specificity, and throughput.
Future research in this area should prioritize:
Advanced Mass Spectrometry Techniques: Developing and refining liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods. This includes the use of online solid-phase extraction (SPE) to remove interfering substances and chemical derivatization to enhance the signal and specificity of 8-nitroguanine detection. mdpi.comnih.gov The use of stable isotope-labeled internal standards is also crucial for accurate quantification. mdpi.com
Novel Immunoassays: Creating highly specific monoclonal antibodies that can distinguish 8-nitro-dG from other modified nucleosides, leading to the development of more reliable enzyme-linked immunosorbent assays (ELISAs).
Electrochemical Sensors: Exploring the potential of novel electrochemical sensors for the rapid and sensitive detection of 8-nitroguanine and its metabolites in easily accessible biological fluids like urine and blood. tandfonline.com
Minimizing Artifactual Formation: Establishing standardized and robust protocols for DNA isolation and sample preparation to prevent the artificial formation of 8-nitro-dG during the analytical process, a known issue in the measurement of oxidative DNA damage. nih.gov
The table below summarizes some of the current and emerging detection methodologies for nitrated guanine species.
| Detection Method | Analyte | Sample Type | Key Features |
| LC-MS/MS with Derivatization | 8-Nitroguanine | DNA, Urine | High sensitivity and specificity, avoids false positives. mdpi.com |
| HPLC with Electrochemical Detection (HPLC-ECD) | 8-Nitroguanosine (B126670) | RNA | Used to measure damage in cellular RNA. nih.gov |
| Stochastic Sensors | 8-Nitroguanine | Urine, Whole Blood | Potential for rapid, real-time analysis. tandfonline.com |
| Enzyme-Linked Immunosorbent Assay (ELISA) | 8-Nitroguanine | Blood Serum | High-throughput screening capability. nih.gov |
Deeper Understanding of Mutagenic Consequences at the Genomic and Transcriptomic Levels
The ultimate biological impact of 8-nitro-dG lies in its potential to cause mutations, which can contribute to carcinogenesis and other diseases. researchgate.netnih.gov While it is known to be mutagenic, a comprehensive understanding of its effects on the integrity of the genome and transcriptome is still needed.
Future research should aim for:
Site-Specific Mutagenesis Studies: Employing techniques to incorporate 8-nitro-dG at specific sites within a gene to precisely determine the types and frequencies of mutations it induces during DNA replication in various cellular contexts. The instability of the 8-nitro-dG glycosidic bond has historically made the chemical synthesis of such oligonucleotides challenging. oup.com
Transcriptional Mutagenesis: Investigating the consequences of 8-nitro-dG when it is present on the transcribed strand of a gene. This includes determining the efficiency with which RNA polymerase bypasses the lesion and the frequency and nature of transcriptional errors (misincorporation of nucleotides into the mRNA). nih.govplos.orgnih.gov The study of transcriptional mutagenesis for lesions like 8-oxo-dG has provided a valuable framework for this research. nih.govnih.gov
Genomic and Transcriptomic Profiling: Utilizing next-generation sequencing technologies to analyze the genome-wide and transcriptome-wide mutational signatures associated with elevated levels of 8-nitro-dG. This can help to identify specific genes or genomic regions that are particularly vulnerable to damage by nitrative stress.
Role in Carcinogenesis: Elucidating the precise role of 8-nitro-dG-induced mutations in the initiation and progression of cancers associated with chronic inflammation. nih.gov
Studies on the related lesion 8-oxo-dG have shown that it can lead to G to T transversions by mispairing with adenine (B156593). nih.gov It is hypothesized that 8-nitro-dG may also cause similar mutations, either through mispairing or via the formation of an abasic site. researchgate.net A deeper investigation into these mechanisms at both the DNA and RNA levels is a critical future direction.
Q & A
Q. What are the primary analytical methods for detecting 8-Nitro-2'-deoxyguanosine in DNA samples, and what are their limitations?
Methodological Answer:
- HPLC-EC (High-Performance Liquid Chromatography with Electrochemical Detection): Widely used for its sensitivity, but requires rigorous sample preparation to avoid artifactual oxidation of guanine residues. Transition metals and oxygen must be minimized using chelators (e.g., TEMPO) .
- Mass Spectrometry (LC-MS/MS): Offers high specificity and accuracy, especially when combined with isotope dilution. However, it requires specialized equipment and expertise to distinguish 8-NO₂-dG from structurally similar adducts like 8-oxo-dG .
- 32P-Postlabeling: Suitable for detecting low levels of DNA damage but may introduce variability due to enzymatic labeling steps. Not recommended for high-throughput studies .
- Key Limitation: Cross-reactivity in ELISA methods (common in 8-oxo-dG studies) suggests chromatographic techniques are preferable for 8-NO₂-dG to avoid overestimation .
Q. How can researchers minimize artifactual formation of 8-Nitro-dG during DNA extraction and analysis?
Methodological Answer:
- Cold Workflow: Perform DNA isolation at 0–4°C to suppress temperature-dependent oxidation .
- Metal Chelation: Add TEMPO (2,2,6,6-tetramethylpiperidine-N-oxyl) during lysis and digestion to scavenge radicals. Avoid Fe²⁺-containing enzymes like acid phosphatase .
- Oxygen Depletion: Use nitrogen gas purging or anaerobic chambers. Note that complete oxygen removal is challenging, so combine with chelators .
- Validation: Include negative controls (e.g., untreated DNA) and spike recovery experiments to assess method-induced artifacts .
Advanced Research Questions
Q. How does the miscoding potential of 8-Nitro-dG vary across DNA polymerases, and what are the implications for mutagenesis?
Methodological Answer:
- Primer Extension Assays: Studies using mammalian DNA polymerases (pol) reveal polymerase-dependent miscoding:
- Pol α/β: Strongly inhibited at the lesion site, with limited bypass and preferential dCMP (correct) incorporation.
- Pol η/κ: Efficient bypass with broader miscoding (dAMP > dGMP > dTMP) and deletion errors. Steady-state kinetics show 8-NO₂-dG induces misincorporation frequencies ≥8× higher than pol α/β .
- Implications: In inflammatory environments, error-prone translesion synthesis by pol η/κ may drive G→T transversions, linking 8-NO₂-dG to inflammation-associated carcinogenesis .
Q. What experimental strategies can resolve contradictions in biomarker data between 8-Nitro-dG and other oxidized guanine derivatives (e.g., 8-oxo-dG)?
Methodological Answer:
- Source-Specific Probes: Use reactive nitrogen species (RNS)-specific inducers (e.g., peroxynitrite) to isolate 8-NO₂-dG formation, avoiding mixed oxidative/nitrative conditions .
- Lesion-Specific Repair Enzymes: Employ hOGG1 (specific for 8-oxo-dG) or nitrative damage-specific antibodies to differentiate adducts in multiplex assays .
- Multi-Omics Integration: Combine 8-NO₂-dG quantification with transcriptomic profiling of RNS-responsive genes (e.g., iNOS) to contextualize biomarker data .
Q. How do sequence context and secondary DNA structures influence 8-Nitro-dG formation and repair?
Methodological Answer:
- In Situ Oxidation Models: Use site-specific incorporation of 8-NO₂-dG in defined sequences (e.g., CpG islands) to study context-dependent damage. Techniques like PAGE and circular dichroism can assess structural perturbations .
- Repair Kinetics: Compare NEIL1 vs. OGG1 glycosylase activity on 8-NO₂-dG in duplex vs. single-stranded DNA. Preliminary data suggest helical distortions slow repair efficiency .
Key Recommendations for Researchers
- Standardize Protocols: Adopt chromatographic methods (LC-MS/MS) with TEMPO for reproducible 8-NO₂-dG quantification.
- Contextualize Findings: Use lesion-specific repair assays and sequence-controlled models to dissect biological impacts.
- Cross-Validate: Combine multiple detection platforms (e.g., MS and primer extension) to address methodological discrepancies.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
